Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: N-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Exhibits similar biological activities but differs in its substitution pattern.
4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with diverse biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness: Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Biological Activity
Ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H11N3O3
- Molecular Weight : 185.18 g/mol
- CAS Number : 6635-59-2
- Density : 1.5 g/cm³
Synthesis Methods
The synthesis of this compound typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is generally carried out in solvents like ethanol and requires heating to reflux for several hours. The product is isolated via filtration and purified through recrystallization .
Antiviral Activity
Research has indicated that compounds similar to ethyl 2-amino-6-oxo-1,4,5,6-tetrahydropyrimidine derivatives exhibit significant antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes.
Anticancer Potential
Ethyl 2-amino-6-oxo derivatives have been explored for their anticancer activities. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways critical for cell growth and immune response .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Similar anticancer properties | Different substitution pattern |
4-Hydroxy-2-quinolones | Antimicrobial and anti-inflammatory | Diverse biological activities |
Triazole-pyrimidine hybrids | Neuroprotective and anti-inflammatory | Known for unique structural properties |
Case Studies and Research Findings
- Antiviral Studies : A study demonstrated that pyrimidine derivatives exhibited notable antiviral activity against various viral strains by inhibiting viral polymerases .
- Cancer Research : In vitro experiments showed that ethyl 2-amino derivatives could significantly reduce the viability of cancer cell lines through apoptosis induction mechanisms .
- Inflammation Models : Animal models indicated that the compound could significantly reduce inflammation markers when administered in controlled doses .
Properties
CAS No. |
6635-59-2 |
---|---|
Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 2-amino-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H11N3O3/c1-2-13-6(12)4-3-5(11)10-7(8)9-4/h4H,2-3H2,1H3,(H3,8,9,10,11) |
InChI Key |
BNDCQJPQMSSEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC(=N1)N |
Origin of Product |
United States |
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